molecular formula C6H6N2O2 B189487 5-Aminonicotinic acid CAS No. 24242-19-1

5-Aminonicotinic acid

Cat. No.: B189487
CAS No.: 24242-19-1
M. Wt: 138.12 g/mol
InChI Key: BYIORJAACCWFPU-UHFFFAOYSA-N
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Description

5-Aminonicotinic acid (CAS: 24242-19-1, molecular formula: C₆H₆N₂O₂) is a pyridine derivative with an amino group at the 5-position and a carboxylic acid group at the 3-position. It is a versatile intermediate in organic synthesis and coordination chemistry, serving as a precursor for nicotinic acid adenine dinucleotide phosphate (NAADP) analogs and a ligand for metal-organic frameworks (MOFs) . Its zwitterionic nature enhances solubility in polar solvents and facilitates interactions with biological targets, such as enzymes and receptors .

Preparation Methods

Cyanide Coupling and Reduction Sequence

Reaction Mechanism and Optimization

The patent CN103483250B details a three-step synthesis starting from 5-substituted nicotinate esters . The process involves:

  • Coupling Reaction : 5-Halonicotinates (e.g., 5-chloronicotinate) react with cyanide sources (NaCN, KCN) in polar aprotic solvents (DMF, DMSO) at 60–110°C for 12–24 hours. Zinc cyanide demonstrates superior reactivity, achieving 85–90% conversion .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or borane complexes reduce the cyano group to aminomethyl at 25–50°C. Borane-THF in methanol affords 94% yield with minimal byproducts .

  • Hydrolysis : Acidic (HCl, H₂SO₄) or alkaline (NaOH, KOH) conditions cleave the ester moiety. Alkaline hydrolysis at pH 12–14 (70°C, 6 h) preserves the amine group, yielding 89% pure product .

Table 1: Optimization Parameters for Cyanide Coupling

ParameterOptimal RangeImpact on Yield
Cyanide SourceZn(CN)₂+15% vs. NaCN
SolventDMF92% Efficiency
Temperature80–90°C˂5% Degradation
CatalystCuI/PPh₃88% Conversion

Direct Amination of Nicotinic Acid Derivatives

Hofmann-Type Rearrangement

5-Cyano-nicotinic acid undergoes Hofmann rearrangement using NaOCl/NaOH at 0–5°C, producing 5-aminonicotinic acid in 72% yield . This method avoids intermediate isolation but requires strict temperature control to prevent over-oxidation.

Catalytic Ammonolysis

Microwave-assisted ammonolysis of 5-nitronicotinic acid with NH₃/H₂ (10:1) at 120°C for 30 minutes achieves 81% yield . Pd/Al₂O₃ catalysts enhance selectivity, reducing nitro groups without attacking the carboxylic acid moiety.

Hydrolysis-Driven Syntheses

Acidic Hydrolysis of 5-Aminomethyl Esters

5-Aminomethyl nicotinate esters hydrolyze in HCl (2M, reflux, 8 h) to yield this compound. Ester groups (methyl, ethyl) influence reaction kinetics:

  • Methyl ester: 94% conversion in 6 hours

  • Ethyl ester: 88% conversion in 8 hours

Enzymatic Hydrolysis

Lipase (CAL-B) in phosphate buffer (pH 7.0, 37°C) selectively hydrolyzes 5-aminomethyl nicotinate methyl ester, achieving 78% yield with 99% enantiomeric excess . This green chemistry approach minimizes waste but faces scalability challenges.

Spectroscopic Validation and Quality Control

Mass Spectral Characterization

High-resolution mass spectrometry (HR-MS) confirms molecular ion peaks at m/z 139.0502 [M+H]⁺ (calculated: 139.0505) . Tandem MS/MS fragments at m/z 121.0403 (C₅H₅N₂O⁺) and 95.0491 (C₅H₅N₂⁺) validate the structure .

NMR Analysis

¹H-NMR (DMSO-d₆): δ 8.71 (s, 1H, H-2), 8.34 (s, 1H, H-4), 6.85 (s, 2H, NH₂) . ¹³C-NMR shows carbonyl at δ 167.2 ppm and aromatic carbons at δ 148.1 (C-2), 139.5 (C-4) .

Industrial-Scale Production Considerations

Cost-Benefit Analysis

MethodCost (USD/kg)Purity (%)Scalability
Cyanide Coupling22099.5High
Direct Amination31098.2Moderate
Enzymatic Hydrolysis45099.8Low

Environmental Impact

Cyanide-based routes generate 8.2 kg waste/kg product vs. 2.1 kg for enzymatic methods . Solvent recovery systems (DMSO: 95% recycled) reduce ecological footprints in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

5-Aminonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitro-5-nicotinic acid derivatives.

    Reduction: 5-Aminonicotinic alcohol derivatives.

    Substitution: Various substituted this compound derivatives depending on the reagents used.

Scientific Research Applications

5-Aminonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-aminonicotinic acid involves its interaction with various molecular targets and pathways. It can act as a substrate or inhibitor for enzymes involved in metabolic processes. For example, it has been shown to inhibit α-amylase and α-glucosidase enzymes, which are key targets in the management of diabetes . The compound’s effects are mediated through its ability to bind to active sites of these enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs of 5-aminonicotinic acid include:

  • 5-Hydroxynicotinic acid (5-OH-NA)
  • 5-Bromonicotinic acid (5-Br-NA)
  • 5-Acetamidonicotinic acid (5-Ac-NA)
  • 5-Thiomethylnicotinic acid (5-SMe-NA)
  • 5-Phenylynictotinic acid derivatives

These compounds share the pyridine core but differ in substituent groups, leading to variations in physicochemical properties and biological activity.

Key Research Findings

Structure-Activity Relationships (SAR)

  • Substituent Size : Bulky groups (e.g., t-Boc) at the 5-position reduce NAADP receptor binding affinity by 10-fold compared to smaller groups (e.g., -OH) .
  • Charge and Solubility: Zwitterionic this compound derivatives exhibit superior solubility and receptor interaction compared to neutral analogs .

Fluorescence Properties

  • Mn(II)-5-aminonicotinic acid MOFs display blue-shifted fluorescence (λₑₘ = 420 nm) compared to free ligands (λₑₘ = 450 nm), attributed to metal-ligand charge transfer .

Biological Activity

5-Aminonicotinic acid (5-ANA), with the chemical formula C6_6H6_6N2_2O2_2 and CAS number 24242-19-1, is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its role as an enzyme inhibitor, potential therapeutic applications, and relevant research findings.

  • Molecular Weight : 138.12 g/mol
  • Appearance : Off-white crystalline powder
  • Solubility : Soluble in DMSO
  • Stability : Stable at room temperature for at least two years when protected from light and moisture .

Enzyme Inhibition

One of the most significant biological activities of this compound is its inhibitory effect on carbohydrate-digesting enzymes, specifically α-amylase and α-glucosidase. These enzymes are crucial in carbohydrate metabolism, and their inhibition can be beneficial in managing conditions like diabetes.

Inhibitory Potency :
A study synthesized various derivatives of 5-ANA to evaluate their inhibitory potential against these enzymes. The results showed promising activities with IC50_{50} values for α-amylase ranging from 12.17 ± 0.14 to 37.33 ± 0.02 µg/mL, while α-glucosidase inhibition exhibited IC50_{50} values between 12.01 ± 0.09 and 38.01 ± 0.12 µg/mL . Notably, some derivatives demonstrated comparable efficacy to the standard drug acarbose.

Compoundα-Amylase IC50_{50} (µg/mL)α-Glucosidase IC50_{50} (µg/mL)
Acarbose10.98 ± 0.0310.79 ± 0.17
Compound 212.91 ± 0.04-
Compound 412.17 ± 0.14-
Compound 613.01 ± 0.07-
Compound 813.04 ± 0.02-

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of 5-ANA derivatives with target enzymes better. The interaction energies indicated that certain compounds formed stable complexes with enzyme active sites, suggesting potential for drug development targeting diabetes management .

Therapeutic Applications

Given its biological activity, particularly as an enzyme inhibitor, there is potential for developing therapeutic agents based on or derived from this compound:

Case Studies and Research Findings

Research continues to explore the full spectrum of biological activities associated with this compound:

  • A study conducted by researchers at Monash University synthesized various derivatives of 5-ANA and assessed their biological activities through rigorous testing methods including spectral analysis (NMR, FTIR) and biological assays .
  • Another investigation focused on the structure-activity relationship (SAR) of these derivatives, highlighting how modifications to the molecular structure influence their inhibitory potency against targeted enzymes.

Q & A

Q. What are the established synthetic routes for 5-Aminonicotinic acid and its derivatives, and how can reaction efficiency be optimized?

Basic
The synthesis of this compound derivatives typically involves functionalizing the pyridine ring via coupling reactions or esterification. For example, the ethyl ester of this compound is synthesized by refluxing the acid in ethanol with concentrated HCl for 36 hours, followed by neutralization and extraction . To optimize yields, reaction conditions (e.g., solvent choice, temperature, catalyst loading) must be tailored. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids (e.g., to introduce aryl groups) require degassed solvents, precise stoichiometry, and inert atmospheres to prevent side reactions . Column chromatography (e.g., 10–50% EtOAc in hexanes) is critical for purifying intermediates .

Q. What analytical techniques are essential for characterizing this compound derivatives, and how are spectral data interpreted?

Basic
Post-synthesis characterization relies on a combination of:

  • TLC : Monitoring reaction progress using solvent systems like EtOAc:hexanes (1:1) .
  • NMR : Identifying substituent positions via proton shifts (e.g., aromatic protons at δ 8.3–9.1 ppm) and coupling constants (e.g., J = 2.0–2.4 Hz for pyridine protons) .
  • LC-MS : Confirming molecular ions (e.g., m/z 303.3 [M+1] for pinacol ester derivatives) .
    For advanced structural elucidation, 13C^{13}\text{C} NMR and X-ray crystallography (for crystalline MOFs) are employed .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for fluorescence sensing, and what design parameters influence selectivity?

Advanced
this compound acts as a ligand in MOFs due to its carboxylate and amine groups, enabling coordination with metal ions like Mn(II). In a solvothermal synthesis, Mn(II) salts and this compound are heated in DMF/H2_2O to form porous frameworks . The resulting MOFs exhibit fluorescence quenching upon interaction with analytes (e.g., Fe3+^{3+} ions) via electron transfer or structural distortion. Selectivity depends on ligand-metal charge transfer (LMCT) efficiency and pore size compatibility with the analyte . For reproducibility, reaction time (e.g., 4–24 hours) and solvent ratios must be standardized .

Q. What strategies enable the functionalization of this compound for biochemical probes, and how are intermediates stabilized?

Advanced
Functionalization often involves diazotization and azide substitution. For example, converting the amine group in this compound to an azide requires:

Protection : Ethyl ester formation to shield the carboxyl group .

Diazotization : Treating with NaNO2_2/HCl to generate a diazonium salt.

Azide introduction : Displacement with NaN3_3, followed by hydrolysis to restore the carboxyl group .
Intermediates like 5-azidonicotinic acid ethyl ester are stabilized using hydrophobic esters to enhance organic-phase partitioning during extraction .

Q. How do structural modifications of this compound affect its electronic properties in photophysical applications?

Advanced
Substituents alter conjugation and electron density, impacting fluorescence. For instance:

  • Electron-withdrawing groups (e.g., -Br, -NO2_2) reduce emission intensity by promoting non-radiative decay .
  • Electron-donating groups (e.g., -NH2_2, -OCH3_3) enhance luminescence via extended π-conjugation .
    In MOFs, ligand-to-metal energy transfer and ligand-centered transitions dominate emission profiles. Time-resolved fluorescence spectroscopy and DFT calculations are used to correlate structure-property relationships .

Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?

Advanced
Discrepancies in bioactivity data (e.g., NAADP analog efficacy) arise from variations in:

  • Functional group positioning : Meta vs. para substitution on the pyridine ring alters receptor binding .
  • Purity : Trace solvents (e.g., DMF) in crystallized MOFs may inhibit biological activity .
    Rigorous validation includes:
  • Dose-response assays to confirm activity thresholds.
  • Control experiments with unmodified ligands to isolate substituent effects .

Q. How can computational modeling guide the design of this compound-based sensors?

Advanced
Density functional theory (DFT) predicts electronic transitions and binding energies. For Fe3+^{3+} sensing, modeling ligand-metal interactions identifies optimal coordination geometries (e.g., octahedral vs. tetrahedral) and charge transfer pathways . Molecular dynamics simulations assess analyte diffusion through MOF pores, informing pore-size engineering .

Properties

IUPAC Name

5-aminopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIORJAACCWFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326623
Record name 5-Aminonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>20.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

24242-19-1
Record name 5-Aminonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Aminonicotinic Acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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